4-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Overview
Description
4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen/trifluoromethyl displacement reaction. For example, 5-bromo-2-iodopyridine can be synthesized via the reaction of 5-bromopyridyl-2-magnesium chloride with isopropylmagnesium chloride solution, followed by treatment with active zinc in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds by coupling the pyridine derivative with boronic acids or esters.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridines, while nucleophilic substitution can introduce different functional groups at the halogen positions.
Scientific Research Applications
4-Bromo-2-iodo-5-(trifluoromethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is primarily related to its ability to participate in various chemical reactions. The electron-withdrawing trifluoromethyl group can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. In medicinal chemistry, the compound can interact with biological targets through halogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms, which allows for selective functionalization at different positions on the pyridine ring. This dual halogenation provides greater versatility in synthetic applications compared to compounds with only one halogen substituent .
Properties
IUPAC Name |
4-bromo-2-iodo-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRXJNXLXVCVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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